

Application Note and Protocol: SKF 86002 Dihydrochloride Solubility in DMSO

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Compound of Interest

Compound Name: SKF 86002 dihydrochloride

Cat. No.: B1663690

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Introduction

SKF 86002 is a potent, orally active, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] As a member of the cytokine-suppressive anti-inflammatory drug (CSAID) class, it demonstrates significant anti-inflammatory, anti-arthritic, and analgesic properties.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to p38 MAPK, which in turn blocks the phosphorylation of downstream targets and suppresses the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF- α).[4][5] SKF 86002 also inhibits the lipoxygenase and cyclooxygenase pathways.[1] Given its role in modulating critical inflammatory signaling cascades, precise and reproducible preparation of **SKF 86002 dihydrochloride** solutions is paramount for accurate experimental outcomes in immunology, oncology, and neurodegenerative disease research.[4] This guide provides a detailed analysis and protocol for the dissolution of **SKF 86002 dihydrochloride** in dimethyl sulfoxide (DMSO).

Physicochemical Properties and Solubility Analysis

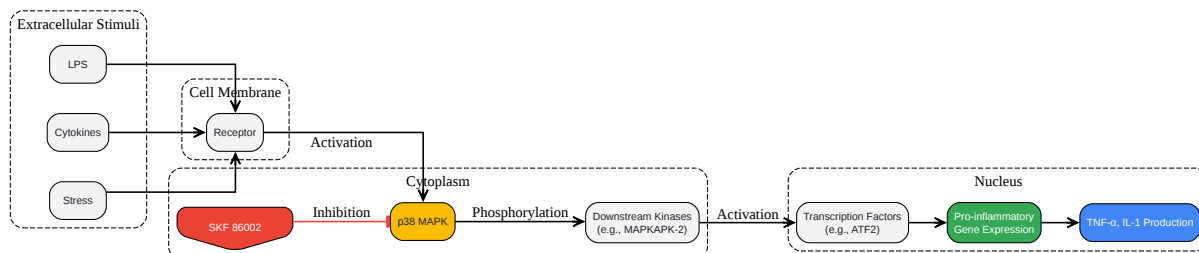
A comprehensive understanding of the physicochemical properties of **SKF 86002 dihydrochloride** is essential for its effective use in research.

Property	Value	Source(s)
Chemical Name	6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride	
Molecular Formula	C ₁₆ H ₁₂ FN ₃ S · 2HCl	[6]
Molecular Weight	370.27 g/mol	Calculated
Appearance	Off-white solid	[7]
Purity	≥95-98% (HPLC)	[4][7]
Solubility in DMSO	5-10 mM (approximately 1.85 - 3.70 mg/mL)	[6][7]

The reported solubility of SKF 86002 (referring to the free base in some datasheets) in DMSO varies, with values cited as 5 mg/mL and 9 mg/mL.[6][7] This variability can be attributed to several factors including the specific salt form (dihydrochloride vs. free base), compound purity, temperature, and the hygroscopic nature of DMSO. It is a common laboratory observation that anhydrous DMSO enhances the solubility of many compounds.[8] For **SKF 86002 dihydrochloride** (MW: 370.27 g/mol), a concentration of 10 mM is equivalent to 3.7 mg/mL, which falls within the reported solubility range. Researchers should empirically verify the solubility at their desired concentration.

Signaling Pathway Inhibition by SKF 86002

SKF 86002 exerts its effects by targeting the p38 MAPK signaling pathway, a critical cascade in the cellular response to stress and inflammatory stimuli.



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Caption: Inhibition of the p38 MAPK pathway by SKF 86002.

Protocol for Preparation of a 10 mM SKF 86002 Dihydrochloride Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for subsequent serial dilutions in cell-based assays.

Materials:

- **SKF 86002 dihydrochloride** (MW: 370.27 g/mol)
- Anhydrous dimethyl sulfoxide (DMSO), sterile
- Sterile, amber glass vial or polypropylene microcentrifuge tube
- Calibrated analytical balance
- Sterile pipette tips

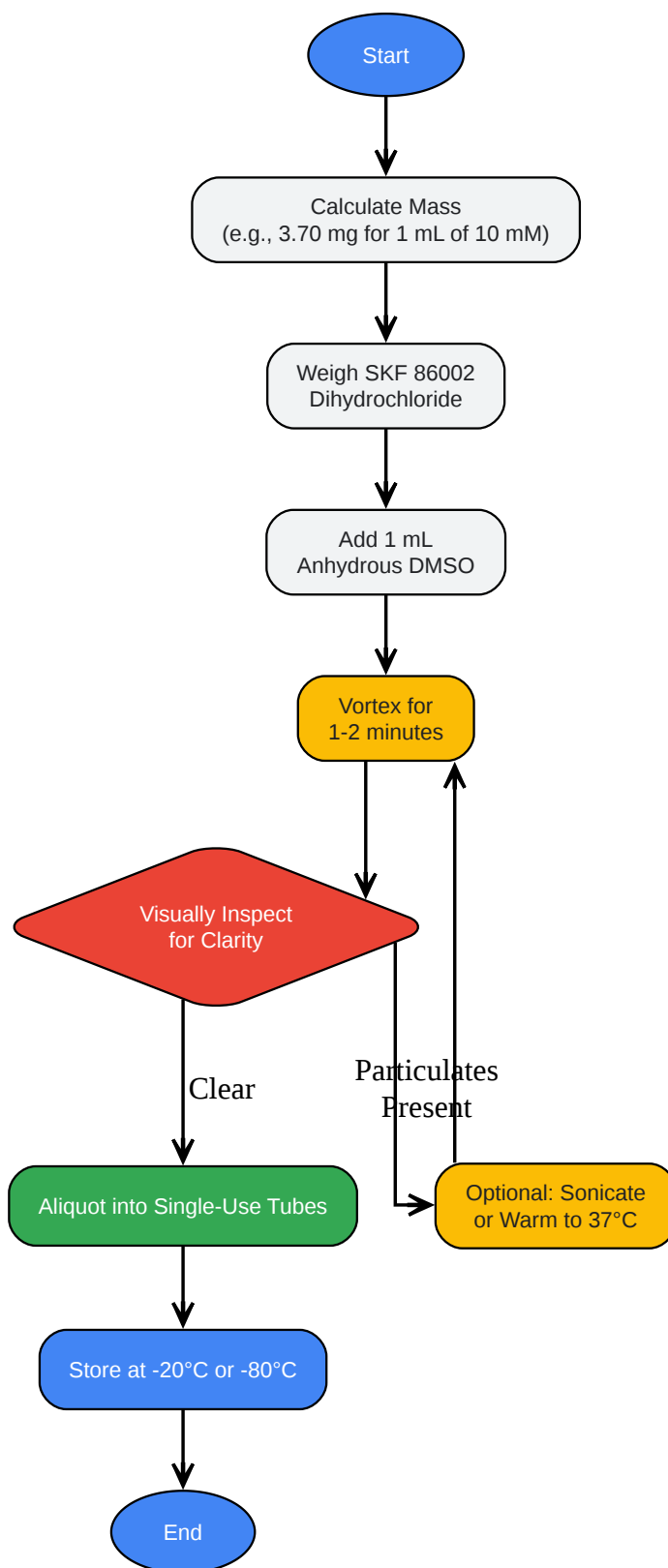
- Vortex mixer
- Sonicator (optional)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

- Pre-experimental Calculations:
 - To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 0.001 \text{ L} * 370.27 \text{ g/mol} * 1000 \text{ mg/g} = 3.70 \text{ mg}$
- Weighing the Compound:
 - Tare the sterile vial on the analytical balance.
 - Carefully weigh 3.70 mg of **SKF 86002 dihydrochloride** powder and transfer it to the vial.
 - Rationale: Accurate weighing is critical for achieving the target concentration and ensuring reproducibility.
- Dissolution in DMSO:
 - Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.
 - Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved. A clear, particulate-free solution should be obtained.
 - Rationale: Anhydrous DMSO is recommended to maximize solubility. Vortexing provides mechanical agitation to facilitate dissolution.[\[9\]](#)[\[10\]](#)
- Verification of Solubility (Visual Inspection):
 - Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

- If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.[9][11] Allow the solution to return to room temperature before use.
- Rationale: Sonication and gentle warming can provide the necessary energy to overcome the lattice energy of the solid, aiding dissolution.[9] However, prolonged heating should be avoided to prevent compound degradation.
- Sterilization (Optional):
 - If required for the experimental application (e.g., use in sterile cell culture), the stock solution can be sterilized by passing it through a 0.22 μm DMSO-compatible syringe filter (e.g., PTFE).
 - Rationale: This step removes any potential microbial contaminants from the stock solution.

Experimental Workflow for Stock Solution Preparation



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Sources

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